3,4,5,6-Tetrachlorophthalimide
Overview
Description
Synthesis Analysis
3,4,5,6-Tetrachlorophthalimide can be synthesized through a novel sequential reaction of trichloroacetimidate with C-nucleophiles, as described by Ali and Mohamed (2010). This method involves reacting trichloroacetimidate with various nucleophiles like arenes, alkenes, and active methylene to produce N-substituted-3,4,5,6-tetrachlorophthalimides (Ali & Mohamed, 2010). Another synthesis method involves the reaction of benzene sulfonamides with 4,5,6,7-tetrachlorophthalic anhydride, leading to derivatives with inhibitory properties against human carbonic anhydrase isoforms (Sethi et al., 2013).
Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyphenyl)tetrachlorophthalimide, a derivative, has been characterized using elemental analysis, 1H NMR spectra, and single crystal X-ray diffraction. This structure belongs to the monoclinic space group, demonstrating specific dihedral angles between the phthalimide and 2-hydroxyphenyl groups (Liang Jian, 2014).
Chemical Reactions and Properties
Al-Azzawi and Hammud (2013) have shown the synthesis of new derivatives of 1,3,4-oxadiazoles and 1,2,4-triazoles linked to the 3,4,5,6-tetrachlorophthalimide moiety. This involves multistep reactions starting with the preparation of 3,4,5,6-tetrachlorophthalimide from tetrachlorophthalic anhydride and urea (Al-Azzawi & Hammud, 2013).
Physical Properties Analysis
The physical properties of compounds containing 3,4,5,6-tetrachlorophthalimide groups have been extensively studied. For instance, new polyamides containing chlorinated phthalimide groups synthesized by Hamciuc et al. (1997) exhibit high thermal stability, with decomposition temperatures above 400°C, and no glass transition up to 350°C (Hamciuc et al., 1997).
Scientific Research Applications
Synthesis of N-Substituted Derivatives : A method was developed to prepare N-substituted-3,4,5,6-tetrachlorophthalimides using trichloroacetimidate with various C-nucleophiles, which could be beneficial for synthetic chemistry applications (Ali & Mohamed, 2010).
Polymer Chemistry : 3,4,5,6-Tetrachlorophthalimide was used to create polyisophthalamides with pendent acetoxybenzamide or imide groups. These polymers displayed good solubility, thermal stability, and physical properties, useful in materials science (Sava & Hamciuc, 2006).
Synthesis of Oxadiazole and Triazole Derivatives : It was involved in the synthesis of new 1,3,4-oxadiazoles and 1,2,4-triazoles derivatives, which might have potential in pharmaceutical and chemical industries (Al-Azzawi & Hammud, 2013).
Optical and Electronic Properties : The compound was investigated for its polarizability and hyperpolarizability, indicating potential applications in optical and electronic materials (Asghari-Khiavi, Hojati-Talemi, & Safinejad, 2009).
Medicinal Chemistry : Studies have explored its use in synthesizing compounds with potential antibacterial, antioxidant, and DNA binding properties. This includes research into its cytotoxic activity and interaction with DNA, suggesting applications in drug development and cancer therapy (Nayab et al., 2015).
Boron Neutron Capture Therapy : Tetrachlorophthalimide analogues bearing a boron-pinacolate ester group were evaluated for glycosidase inhibition and anticancer properties, which is significant for developing therapeutic agents in boron neutron capture therapy (Campkin et al., 2022).
Cathodic Reduction Study : Its cathodic reduction in an aqueous medium was studied, providing insights into electrochemical processes that could be relevant for industrial applications (Allen & Ocampo, 1956).
Exciton Coupling in Bichromophoric Systems : The compound was studied for exciton coupling effects, extending its application in stereochemical assignments by circular dichroism spectroscopy (Gawroński et al., 1996).
properties
IUPAC Name |
4,5,6,7-tetrachloroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUUYZVKCMCHLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061791 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetrachlorophthalimide | |
CAS RN |
1571-13-7 | |
Record name | Tetrachlorophthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1571-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4,5,6-Tetrachlorophthalimide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrachlorophthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72066 | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrachlorophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4,5,6-TETRACHLOROPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8JA407327 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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